molecular formula C7H6N2OS B3124526 5-Methoxybenzo[d][1,2,3]thiadiazole CAS No. 31860-05-6

5-Methoxybenzo[d][1,2,3]thiadiazole

Cat. No.: B3124526
CAS No.: 31860-05-6
M. Wt: 166.2 g/mol
InChI Key: YZKRWRZGOKUXKO-UHFFFAOYSA-N
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Description

This compound is characterized by a benzene ring fused with a thiadiazole ring, where the thiadiazole ring contains nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[d][1,2,3]thiadiazole can be achieved through various synthetic routes. One common method involves the reaction of benzenamine with 2,2’-dithiobis(5-methoxy) under specific conditions. The reaction typically involves the use of hydrochloric acid and sodium nitrite in water at room temperature for about 30 minutes. The product is then extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified by silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the thiadiazole ring, leading to the formation of reduced derivatives.

    Substitution: The methoxy group and other positions on the benzene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Methoxybenzo[d][1,2,3]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.

    Medicine: Research has shown its potential in developing new drugs due to its biological activities.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially contributing to its antidepressant effects . Additionally, the compound may interact with serotonergic and nitric oxide pathways, further influencing its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: A parent compound with similar structural features but lacking the methoxy group.

    1,3,4-Thiadiazole: Another thiadiazole derivative with different nitrogen and sulfur atom positions.

    Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

Uniqueness

5-Methoxybenzo[d][1,2,3]thiadiazole is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activities. This structural modification can lead to different pharmacological properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methoxy-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-3-7-6(4-5)8-9-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRWRZGOKUXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303030
Record name 5-Methoxy-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31860-05-6
Record name 5-Methoxy-1,2,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31860-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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